molecular formula C8H7NO4 B189176 5-Methoxy-2-nitrobenzaldehyde CAS No. 20357-24-8

5-Methoxy-2-nitrobenzaldehyde

Cat. No.: B189176
CAS No.: 20357-24-8
M. Wt: 181.15 g/mol
InChI Key: BNTDDWPHSMILHQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring. This compound is typically a solid at room temperature and has a melting point of approximately 83°C .

Scientific Research Applications

5-Methoxy-2-nitrobenzaldehyde has several applications in scientific research:

Safety and Hazards

5-Methoxy-2-nitrobenzaldehyde can cause skin irritation and serious eye irritation . It is recommended to handle it with gloves and avoid contact with skin and eyes . In case of contact, rinse with plenty of water and seek medical advice if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methoxy-2-nitrobenzaldehyde involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with iodomethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) . The reaction is carried out at room temperature for 16 hours, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as in the presence of a (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Amines or alcohols under acidic or basic conditions.

Major Products:

    Reduction: 5-Methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Condensation: Imines or acetals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 5-Chloro-2-nitrobenzaldehyde
  • 5-Hydroxy-2-nitrobenzaldehyde
  • 3-Methoxy-2-nitrobenzaldehyde
  • 2-Methoxy-5-nitrobenzaldehyde

Comparison: 5-Methoxy-2-nitrobenzaldehyde is unique due to the presence of both a methoxy group and a nitro group on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds. For example, the methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to compounds without the methoxy group .

Properties

IUPAC Name

5-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTDDWPHSMILHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282255
Record name 5-Methoxy-2-nitrobenzaldehyde
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-24-8
Record name 20357-24-8
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Record name 5-Methoxy-2-nitrobenzaldehyde
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Record name 5-Methoxy-2-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

Methyl iodide (23.34 g, 0.165 mol) and potassium carbonate (22.73 g, 0.165 mol) are added to a solution of 5-hydroxy-2-nitrobenzaldehyde (25 g, 0.149 mol) in N,N-dimethylformamide. The reaction mixture is stirred at room temperature for 18 hours and poured into water. The resultant aqueous mixture is extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title product as a brown solid, mp 89°-90° C.
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23.34 g
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22.73 g
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25 g
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Synthesis routes and methods II

Procedure details

To the solution of (5-methoxy-2-nitrophenyl)methanol (18 g, 0.098 mol) in anhydrous DCM (0.2 L) was added PDC (11.5 g, 0.147 mol, 1.5 eq) and 4 A MS (120 g) in portions. The mixture was stirred at room temperature for 16 h, filtered through a Celite pad. The filtrate was evaporated to dryness in vacuum to afford 5-methoxy-2-nitrobenzaldehyde (10 g, yield: 57%) as a light yellow solid. 1HNMR (400 MHz, DMSO-d6) δ: 10.24 (s, 1H), 8.14 (d, J=8.8 Hz, 1H), 7.31 (dd, J=8.8, 3.2 Hz, 1H), 7.20 (d, J=3.2 Hz, 1H), 3.89 (s, 3H); ESI-MS: m/z 182.0 ([M+1]+).
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18 g
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11.5 g
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Synthesis routes and methods III

Procedure details

A mixture containing 5-hydroxy-2-nitrobenzaldehyde (1 eq) in DMF with iodomethane (1.1eq) and potassium carbonate (1eq) was stirred at room temperature for 16 hours. The resulting mixture was concentrated and partitioned between ethyl acetate and water. The organic layer was washed with brine and dried and concentrated to afford 5-methoxy-2-nitrobenzaldehyde in quantitative yield.
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Synthesis routes and methods IV

Procedure details

5-Hydroxy-2-nitrobenzaldehyde (25.0 g, 150 mmol) was dissolved in N,N-dimethylformamide (200 mL, 2000 mmol), followed by potassium carbonate (20.7 g, 150 mmol) and methyl iodide (10.2 mL, 164 mmol). The reaction mixture was stirred for 10 hours at 23° C. Ethyl acetate (1000 mL) was added, and the mixture was washed with water and brine. Organic layer was dried over sodium sulfate. Removal of solvent gave a crude solid product, which was treated with DCM and hexanes. The solid was collected and washed with hexanes (27.0 g, 100%). 1H NMR (CHLOROFORM-d) δ: 10.50 (s, 1H), 8.18 (d, J=9.0 Hz, 1H), 7.34 (d, J=2.8 Hz, 1H), 7.16 (dd, J=9.2, 2.9 Hz, 1H), 3.97 (s, 3H). MS (M+1): 182.10.
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25 g
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20.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-methoxy-2-nitrobenzaldehyde in the synthesis of streptonigrin analogues?

A1: this compound serves as a crucial building block in synthesizing tricyclic analogues of streptonigrin. [, ] These analogues are designed based on the 2-(2′-pyridyl)quinoline-5,8-dione system, mimicking the A and C rings of streptonigrin. [] Researchers utilize a Friedländer condensation reaction, where this compound reacts with a substituted 2-acetylpyridine. This reaction is followed by reductive cyclization and oxidation steps to ultimately yield the desired quinone structures. []

Q2: How does the biological activity of destrioxyphenylstreptonigrin, synthesized using this compound, compare to streptonigrin?

A2: Destrioxyphenylstreptonigrin, a streptonigrin analogue synthesized using this compound, exhibited promising antimicrobial activity. In microbiological assays, it was found to be twice as potent as streptonigrin. [] This highlights the potential of using this compound as a starting material for developing novel therapeutic agents.

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